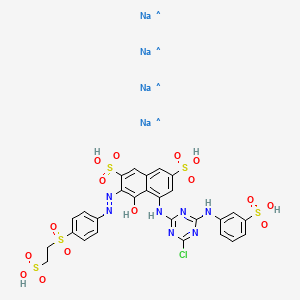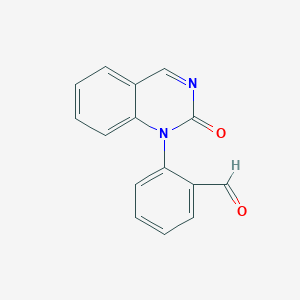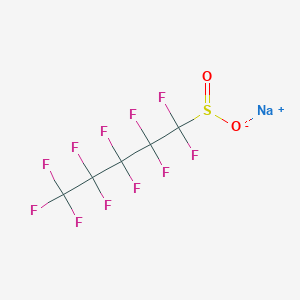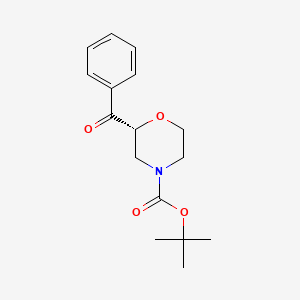
Reactive Red 198
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive Red 198, also known as this compound, is a useful research compound. Its molecular formula is C27H18ClN7Na4O15S5 and its molecular weight is 968.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biodegradation by Marine Bacteria : A study by Unnikrishnan, Khan, and Ramalingam (2018) found that the marine bacterium Acinetobacter baumannii can efficiently degrade Reactive Red 198, reducing pollution caused by this dye in water bodies. This bacterial strain showed a 96.20% decolorization of the dye under optimal conditions (Unnikrishnan, Khan, & Ramalingam, 2018).
Adsorption on Iron Filings : Azhdarpoor, Nikmanesh, and Khademi (2014) investigated the use of iron filings for the adsorption of this compound from aqueous solutions. They found that the maximum adsorption capacity of the dye was obtained at specific conditions, indicating that iron filings could be an effective method for removing this dye from water (Azhdarpoor, Nikmanesh, & Khademi, 2014).
Photo-Fenton Process for Decolorization : Dehghani et al. (2015) demonstrated that the photo-Fenton process (UV/H2O2/Fe(II)) could effectively remove over 99% of this compound from aqueous solutions under optimal conditions. This suggests its potential as a reliable method for textile wastewater treatment (Dehghani et al., 2015).
Electrocoagulation for Dye Removal : Another study by Dehghani et al. (2014) explored the application of the electrocoagulation process using aluminum and iron electrodes for removing this compound from water. They identified optimal conditions for dye removal, suggesting the effectiveness of this method (Dehghani, Shabestari, Anushiravani, & Shamsedini, 2014).
Bioremoval by Fungi : Esmaeili and Kalantari (2012) studied the bioremoval of this compound using the fungus Aspergillus flavus. They observed over 84.96% bioremoval of the dye, highlighting the potential of fungal treatment for wastewater containing this dye (Esmaeili & Kalantari, 2012).
Photocatalytic Treatment with DSA® Electrodes : Catanho, Malpass, and Motheo (2006) reported on the photocatalytic, electrochemical, and photoelectrochemical oxidation of this compound using Ti/Ru0.3Ti0.7O2 electrodes. This approach was effective in color and total organic carbon (TOC) removal, offering a promising method for dye degradation (Catanho, Malpass, & Motheo, 2006).
Mecanismo De Acción
Target of Action
As a dye, it is known to interact with various materials, including textiles and biological tissues, where it binds to fibers or cellular structures to impart color .
Mode of Action
The mode of action of RR198 involves its interaction with its targets through physical and chemical processes. The dye molecules attach to the target materials, altering their optical properties and resulting in a visible color change . In biological systems, RR198 may interact with cellular structures, potentially affecting their function .
Biochemical Pathways
Research has shown that certain dyes can interfere with biological processes, such as cellular respiration and dna replication
Pharmacokinetics
As a dye, it is likely to have low bioavailability due to its large molecular size and complex structure
Result of Action
The molecular and cellular effects of RR198’s action are largely unknown due to the lack of specific studies on this compound . It is known that certain dyes can have cytotoxic effects, potentially leading to cell death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of RR198. Factors such as pH, temperature, and light exposure can affect the dye’s stability and its ability to bind to its targets . Additionally, the presence of other chemicals in the environment can influence the dye’s action, potentially leading to interactions that alter its efficacy .
Safety and Hazards
Safety data sheets suggest that Reactive Red 198 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
Direcciones Futuras
Future research could focus on improving the efficiency of degradation processes for Reactive Red 198. For instance, exploring the use of different catalysts or optimizing the conditions for biodegradation could be potential areas of study . Additionally, the development of sustainable technologies to eliminate persistent reactive dyes from textile effluents is a crucial area of research .
Análisis Bioquímico
Biochemical Properties
Reactive Red 198 interacts with various biomolecules in the process of biodegradation. Studies have shown that bacterial strains such as Bacillus cereus and Enterobacter hormaechei can interact with this compound, leading to its biotransformation . The enzymes azoreductase and laccase play significant roles in the degradation of this compound into smaller non-toxic compounds .
Molecular Mechanism
The molecular mechanism of this compound’s action primarily involves its interaction with bacterial enzymes. Azoreductase and laccase enzymes contribute to the degradation of this compound, suggesting that the dye may bind to these enzymes and undergo enzymatic breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The dye is gradually degraded by bacterial strains, with maximum decolorization achieved under optimized conditions
Metabolic Pathways
This compound is involved in metabolic pathways mediated by azoreductase and laccase enzymes during its biodegradation
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Reactive Red 198 involves the diazotization of 2-amino-4-nitrophenol followed by coupling with 6-amino-4-chloro-2-methylbenzothiazole.", "Starting Materials": [ "2-amino-4-nitrophenol", "6-amino-4-chloro-2-methylbenzothiazole", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-amino-4-nitrophenol in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form diazonium salt.", "Dissolve 6-amino-4-chloro-2-methylbenzothiazole in sodium hydroxide solution.", "Add the above diazonium salt solution to the above solution with stirring to form the azo dye.", "Filter the resulting product and wash with water to obtain Reactive Red 198." ] } | |
Número CAS |
145017-98-7 |
Fórmula molecular |
C27H18ClN7Na4O15S5 |
Peso molecular |
968.2 g/mol |
Nombre IUPAC |
tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatoethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 |
Clave InChI |
KMIFZJHHHQJORY-UHFFFAOYSA-J |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Sinónimos |
5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic Acid Tetrasodium Salt; _x000B_5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4- |
Origen del producto |
United States |
Q1: What is Reactive Red 198 and what is its primary use?
A1: this compound (RR198) is a synthetic mono azo dye commonly used in the textile industry for its coloring properties. [, ]
Q2: Why is the presence of this compound in wastewater a concern?
A2: RR198 and other reactive dyes pose significant environmental risks due to their toxicity, carcinogenicity, mutagenicity, and persistence in aquatic environments. [, ] They are often poorly removed by conventional wastewater treatment methods. [, ]
Q3: What are some of the methods researchers are exploring to remove RR198 from wastewater?
A3: Numerous methods are being explored for RR198 removal, including:
- Adsorption: Using materials like activated carbon, graphene, pistachio nut shells, Azolla filiculoides, chitosan, chitosan/zinc oxide nanocomposites, iron filings, and modified zeolites. [, , , , , , , ]
- Advanced Oxidation Processes (AOPs): Employing techniques like Fenton and modified Fenton processes, photocatalysis with TiO2 and ZnO nanoparticles, ozonation, and persulfate oxidation. [, , , , , , , , ]
- Electrochemical Methods: Utilizing electrocoagulation with aluminum and iron electrodes. [, , ]
- Bioremediation: Exploring the use of microorganisms like Aspergillus parasiticus, Aspergillus terreus, Bacillus species, Chlorella vulgaris, and Candida rugosa. [, , , ]
Q4: How effective are adsorption techniques in removing RR198?
A4: Adsorption has proven to be an effective method, with various materials demonstrating high removal efficiencies:
- Activated carbon and graphene achieved nearly complete removal (98-100%). []
- Pistachio nut shells reached significant removal under optimized conditions using the Taguchi method. []
- Iron filings achieved 97.28% removal at pH 3, a contact time of 60 minutes, and an adsorbent dose of 1 g. []
Q5: What are the advantages of using advanced oxidation processes (AOPs) for RR198 degradation?
A5: AOPs offer several advantages, including:
- High efficiency: Fenton and photo-Fenton processes have demonstrated over 90% removal of RR198. [, ]
- Mineralization: Processes like UV/ZnO can achieve high mineralization rates, breaking down the dye into simpler, less harmful compounds. []
- Enhanced biodegradability: AOPs like persulfate oxidation can improve the biodegradability of RR198, making it more amenable to subsequent biological treatment. []
Q6: What is the role of nanocomposites in photocatalytic degradation of RR198?
A6: Nanocomposites, such as TiO2 supported on Fe-ZSM-5 zeolite, have shown great promise in enhancing photocatalytic degradation of RR198. [] The nano-TiO2 particles, when well dispersed on the zeolite surface, increase the active surface area for catalytic activity. []
Q7: How does the structure of the adsorbent impact RR198 removal?
A7: The adsorbent's structure significantly influences its effectiveness. For instance, chitosan, with its fibrous and porous structure, provides a large surface area for RR198 adhesion. [] Similarly, the porous structure of cuttlefish bone, revealed through SEM micrographs, contributes to its high adsorption capacity. []
Q8: Are there any low-cost adsorbents being investigated for RR198 removal?
A8: Yes, researchers are exploring cost-effective adsorbents like:
- Sugar beet pulp carbonized with citric acid. []
- Acacia tortilis shuck, which achieved 77.54% removal of RR198. []
- Russian knapweed flower powder, showing good adsorption capabilities. []
- Moringa peregrina ash, exhibiting 96% removal efficiency for a 50 mg/L dye concentration. []
- Acid-activated bentonite blended with sugarcane bagasse ash, reaching 97% removal efficiency under optimal conditions. []
Q9: How do researchers determine the optimal conditions for RR198 removal?
A9: Researchers employ various optimization techniques, including:
- Taguchi method: This statistical method identifies the optimal combination of parameters for dye removal using pistachio nut shells as adsorbents. []
- Response surface methodology (RSM): RSM helps determine the optimal parameters for maximizing RR198 degradation in processes like photocatalysis with TiO2 and electrocoagulation. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)


